N-Isobutyryl-L-cysteine
Overview
Description
Synthesis Analysis
The synthesis of N-Isobutyryl-L-cysteine involves chemical procedures that yield this compound with specific characteristics. Notably, novel this compound/2-mercaptoethylamine (MEA, cysteamine) conjugates have been designed and synthesized, demonstrating potential applications due to their antioxidant and anti-HIV properties in human macrophages (Smietana et al., 2008).
Molecular Structure Analysis
Studies on gold nanoparticles covered with this compound have provided insight into the molecular structure and optical activity of the compound. These particles, highly soluble in water, allow for the application of chiroptical techniques, offering a basis for understanding its molecular structure through vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy (Gautier & Bürgi, 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound, such as those with the substrate analogue delta-(l-alpha-aminoadipoyl)-l-cysteinyl-d-alpha-aminobutyrate, shed light on the compound's reactivity and interaction with enzymes. These reactions have provided valuable information about the production of beta-lactam products, highlighting the compound's chemical reactivity and potential for synthesis applications (Long et al., 2003).
Physical Properties Analysis
The preparation of gold nanoparticles with this compound has facilitated the study of its physical properties, particularly in terms of solubility and optical activity. The ability to separate these particles according to their charge and size into well-defined compounds has enabled a deeper understanding of the physical attributes of this compound-conjugated materials (Gautier & Bürgi, 2006).
Chemical Properties Analysis
The chemical properties of this compound have been explored through its interactions and effects in various biochemical contexts. Its role as a donor of systemic thiols, however, has shown no significant effect on exacerbation rates in chronic bronchitis, suggesting a complex interplay of its chemical properties in biological systems (Ekberg-Jansson et al., 1999).
Scientific Research Applications
Enantioselective Recognition : Modified gold electrodes using N-isobutyryl-cysteine can enantioselectively recognize dopa enantiomers, making them useful for specific detection of dopa enantiomers in the presence of ascorbic acid or tyrosine (Han et al., 2012).
Antioxidant and Anti-HIV Properties : New conjugates of N-isobutyryl-L-cysteine/MEA show promising properties as antioxidants and in anti-HIV applications in human macrophages, suggesting potential in HIV infection treatment (Smietana et al., 2008).
Optical Activity in Nanoparticles : Gold nanoparticles covered with N-isobutyryl-cysteine demonstrate strong optical activity in the UV-vis and infrared spectra, providing a basis for further investigation into nanotechnology and material sciences (Gautier & Bürgi, 2006).
Selective Adsorption : The selective adsorption of human serum albumin on surfaces modified with N-isobutyryl-cysteine enantiomers has been observed, indicating the compound's potential in bioengineering and medical sciences (Chen et al., 2012).
Mechanism of Action
Target of Action
N-Isobutyryl-L-cysteine is primarily used as a chiral derivatizing agent . It is widely used for the separation of amino acid enantiomers . It is also employed along with gold particles on a monolayer surface to separate single-stranded DNA, via the interaction between the dipole moment of this compound and the negative charge of single-stranded DNA .
Mode of Action
This compound interacts with its targets through its chiral properties. It is used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations . It is also used in the absolute configuration of selenomethionine using chromatography techniques .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the separation and identification of amino acid enantiomers .
Pharmacokinetics
As a chiral derivatizing agent, it is primarily used in laboratory settings for the separation of amino acid enantiomers
Result of Action
The primary result of this compound’s action is the successful separation of amino acid enantiomers . It is also used to improve the cyclic stability while maintaining the high activity in the NIBC@AuNCs/rGO catalyst system .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency of its use as a chiral derivatizing agent can be affected by the conditions under which chromatography techniques are performed . .
Future Directions
“N-Isobutyryl-L-cysteine” has potential applications in the field of chiral bio-interfaces for controlling biological response and the further application of interface chirality materials for biomedical . It has been used in studies involving the interaction between chiral interfaces and L-methotrexate .
Biochemical Analysis
Biochemical Properties
N-Isobutyryl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides and pharmaceutical formulations . It has also been employed along with gold particles on a monolayer surface to separate single-stranded DNA .
Cellular Effects
This compound has shown to influence cell function. For example, it was found that the quantity of adhered cells on the L-N-Isobutyryl-L-cysteine surface was higher than that of the D surface, and the cells on the L surface more tended to deform and spread along the surface .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown that this compound can interact with L-methotrexate, a chemotherapy agent and immune system suppressant .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time. For example, a study found that modifying the -NH3+ group in cysteine into imine to form this compound substantially improved the cyclic stability while maintaining the high activity in the this compound@AuNCs/rGO catalyst system .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been used in studies involving animal models. For instance, gold nanoclusters functionalized with this compound were used for the prevention of α-syn fibrillation in vitro, and in vivo experiments using mouse PD models showed amelioration of behavior disorders with this nanosystem .
properties
IUPAC Name |
(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQXMAXLAHHTK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154424 | |
Record name | N-Isobutyrylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124529-02-8 | |
Record name | N-Isobutyrylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isobutyrylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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